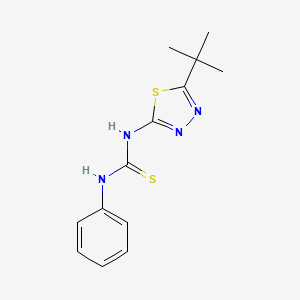
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea (TBPT) is a synthetic compound that belongs to the family of thiourea derivatives. TBPT has been widely studied for its diverse biological activities, including its anticancer, antifungal, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with specific molecular targets. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. Furthermore, this compound has been shown to activate the p53 pathway, a tumor suppressor pathway that regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound exhibits diverse biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating multiple signaling pathways. This compound also exhibits antifungal activity by inhibiting the growth and proliferation of fungal cells. Additionally, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. This compound has been shown to exhibit low toxicity in normal cells, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound exhibits potent biological activities at low concentrations, making it an attractive candidate for drug development. Additionally, this compound exhibits low toxicity in normal cells, indicating its potential as a safe therapeutic agent. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound.
Direcciones Futuras
There are several future directions for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea research. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the pharmacokinetics and pharmacodynamics of this compound need to be evaluated to determine its potential as a therapeutic agent. Third, the anticancer, antifungal, and anti-inflammatory activities of this compound need to be further evaluated in animal models. Fourth, the structure-activity relationship of this compound needs to be investigated to optimize its biological activities. Finally, the potential of this compound as a lead compound for drug development needs to be explored.
Métodos De Síntesis
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea can be synthesized by reacting 5-tert-butyl-1,3,4-thiadiazol-2-amine with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields this compound in good yields. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been extensively studied for its biological activities. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including lung, breast, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. This compound also exhibits antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S2/c1-13(2,3)10-16-17-12(19-10)15-11(18)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIZSDINGBOXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

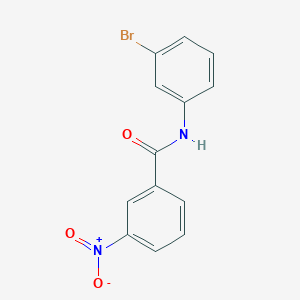
![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)
![4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)
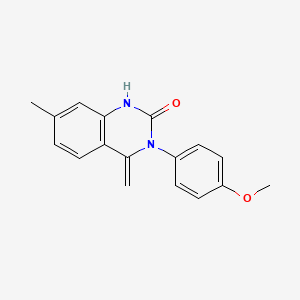
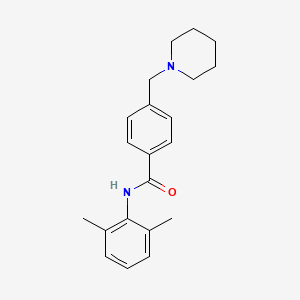
![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)
![{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5723348.png)
![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B5723355.png)
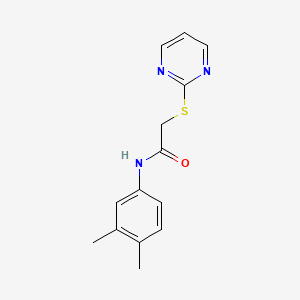
![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)
![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)